molecular formula C8H9BrN2O2 B597256 Ethyl 3-amino-5-bromopyridine-2-carboxylate CAS No. 1334405-60-5

Ethyl 3-amino-5-bromopyridine-2-carboxylate

Cat. No.: B597256
CAS No.: 1334405-60-5
M. Wt: 245.076
InChI Key: LHYHSJGGTDIORJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-bromopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-amino-5-bromopyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-bromopyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHSJGGTDIORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695415
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-60-5
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
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